

Application Notes and Protocols: BAY-8040 (Copanlisib) in Combination with FLT3 Inhibitors

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Compound of Interest

Compound Name: BAY-8040

Cat. No.: B11935921

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Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), which is present in about 25% of AML cases and is associated with a high leukemic burden, increased relapse rates, and poor overall survival.[1][2][3] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives aberrant downstream signaling through pathways like PI3K/AKT/mTOR and RAS/MEK/ERK, promoting leukemic cell proliferation and survival.[4][5][6][7]

FLT3 inhibitors, such as gilteritinib, quizartinib, and sorafenib, have shown clinical activity; however, responses are often transient due to the development of resistance.[3][5] One of the key mechanisms of resistance is the activation of pro-survival signaling pathways, including the PI3K/AKT/mTOR pathway.[3][4] This provides a strong rationale for the combination of FLT3 inhibitors with inhibitors of this pathway.

BAY-8040, more accurately known as copanlisib (BAY 80-6946), is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K- α and PI3K- δ isoforms.[8][9][10] Preclinical studies have demonstrated that combining copanlisib or other PI3K inhibitors with FLT3 inhibitors results in synergistic cytotoxicity and can overcome resistance in FLT3-mutated AML cells.[1][8][11][12] This combination strategy aims

to achieve a more profound and durable response by simultaneously targeting the primary oncogenic driver and a critical survival pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of combining PI3K inhibitors (including copanlisib) with FLT3 inhibitors in FLT3-ITD positive AML cell lines.

Table 1: In Vitro Efficacy of Copanlisib in FLT3+ AML Cell Lines

Cell Line	PI3K Inhibitor	IC50 (μM)
MOLM-13 (FLT3-ITD)	Copanlisib	< 1
MV4-11 (FLT3-ITD)	Copanlisib	< 1

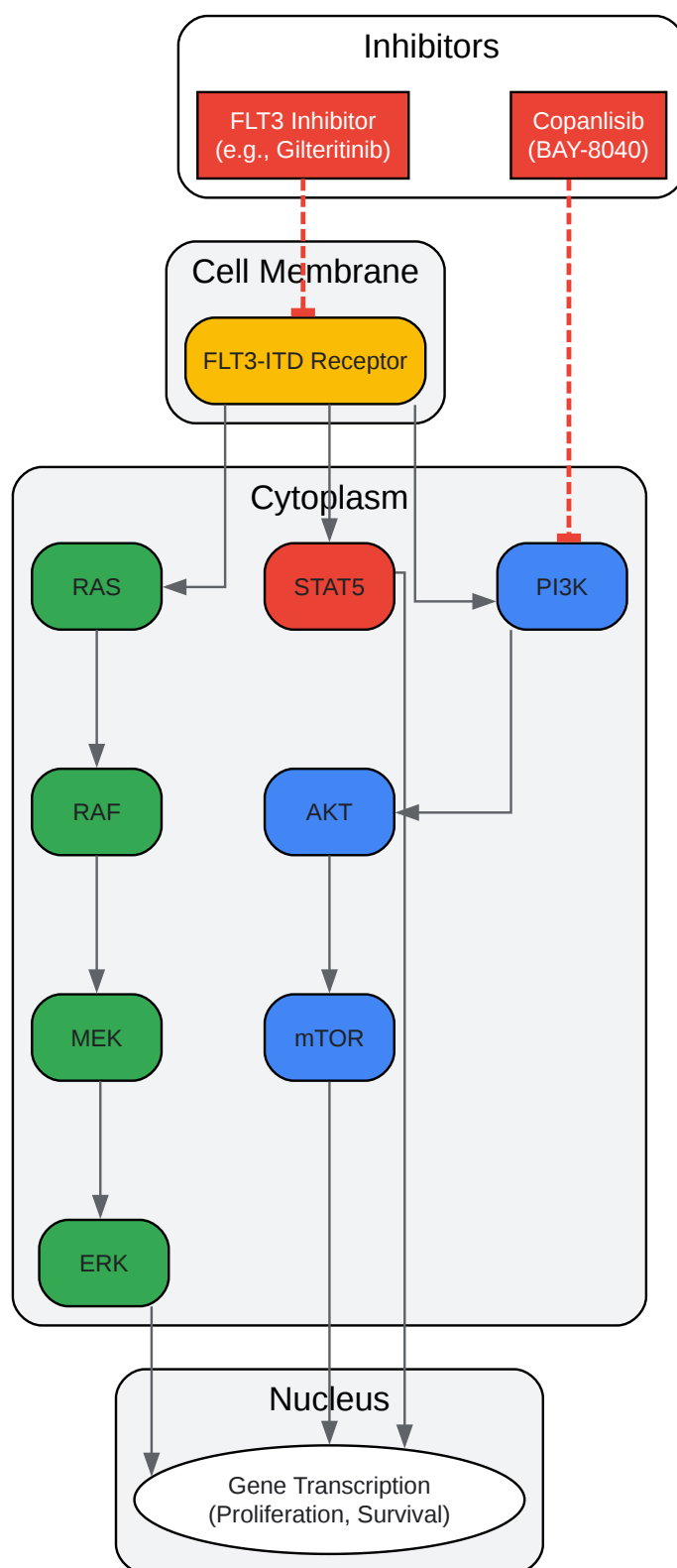
Data compiled from studies showing high sensitivity of FLT3-ITD cell lines to pan-PI3K inhibitors.[8]

Table 2: Synergistic Cytotoxicity of PI3K and FLT3 Inhibitor Combinations

Cell Line	PI3K Inhibitor	FLT3 Inhibitor	Observation	Reference
MOLM-13 (FLT3-ITD)	PF-04691502	Quizartinib	Synergistic cytotoxicity, >90% cell death at 48h	[11][12]
MV4-11 (FLT3-ITD)	PF-04691502	Quizartinib	Synergistic cytotoxicity	[12]
FLT3-ITD Primary AML Cells	BAY-806946	Quizartinib	Enhanced cytotoxicity, particularly in CD34+/CD38- stem cells	[1]

Signaling Pathways and Mechanism of Action

The combination of a PI3K inhibitor like copanlisib and an FLT3 inhibitor targets two critical nodes in the signaling network of FLT3-ITD AML.



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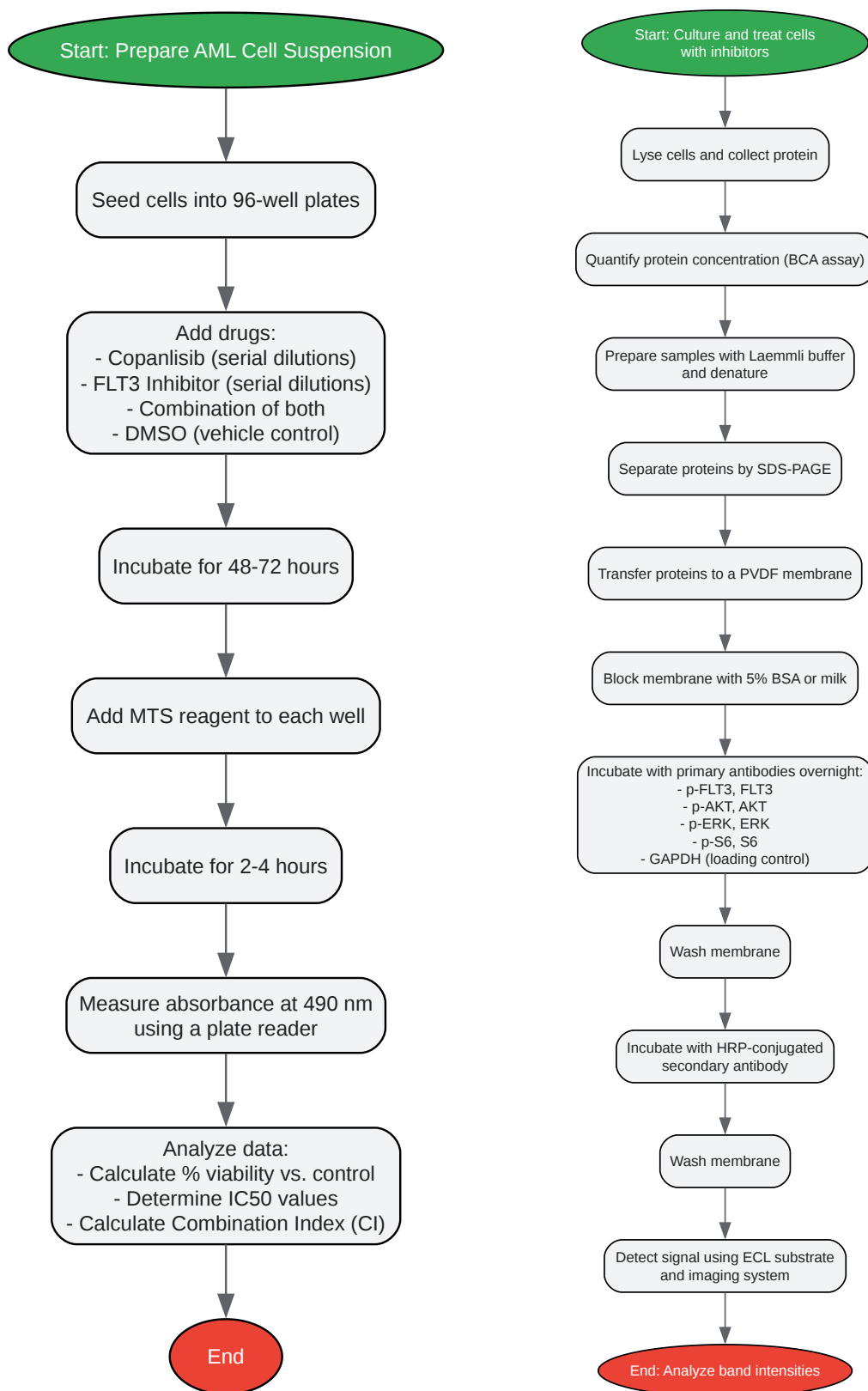
Caption: Dual inhibition of FLT3 and PI3K signaling pathways in FLT3-ITD AML.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of copanlisib and an FLT3 inhibitor, alone and in combination.



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